molecular formula C13H21NO6 B1429028 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate CAS No. 1330763-23-9

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate

Cat. No.: B1429028
CAS No.: 1330763-23-9
M. Wt: 287.31 g/mol
InChI Key: CRMCVFCPWKMQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is a heterocyclic compound that belongs to the group of oxazepanes. This compound is characterized by its unique structure, which includes an oxazepane ring with two ester groups attached at the 4 and 5 positions. The molecular formula of this compound is C13H21NO6, and it has a molecular weight of 287.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a diester or a diamine, in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained between 0°C and 50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of new esters or amides .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate may interact with neurotransmitter receptors due to its structural similarities to known psychoactive compounds. Initial studies have focused on:

  • Binding Affinity Studies : Investigating its interaction with various biological targets, particularly neurotransmitter receptors.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated activity against certain bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent.

Polymer Chemistry

The unique oxazepane structure allows for the incorporation of this compound into polymer matrices. Research is ongoing to explore:

  • Polymer Blends : The potential of this compound in enhancing the mechanical properties of polymers.

Neuropharmacological Research

One study examined the compound's effects on neurotransmitter systems in vitro. It was found to exhibit selective binding to serotonin receptors, suggesting potential applications in treating mood disorders.

Antimicrobial Testing

A series of in vitro tests evaluated the antimicrobial efficacy against various pathogens. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.

Data Table: Biological Activities

Activity TypeTest OrganismMIC (µg/mL)Observations
AntimicrobialStaphylococcus aureus25Significant growth inhibition
AntimicrobialEscherichia coli30Moderate growth inhibition
NeuropharmacologicalSerotonin ReceptorsN/ASelective binding observed

Mechanism of Action

The mechanism of action of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar structure but with only one ester group.

    1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-oxo-, 1,1-dimethylethyl ester: Another related compound with a different ester configuration.

Uniqueness

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is unique due to its dual ester groups at the 4 and 5 positions, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is a synthetic organic compound belonging to the oxazepane family. It features a unique structure characterized by an oxazepane ring with two ester groups at positions 4 and 5. The molecular formula is C13H21NO6C_{13}H_{21}NO_6 with a molecular weight of approximately 287.31 g/mol. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes, influencing several biochemical pathways. Its structural similarities to known psychoactive compounds indicate potential interactions with neurotransmitter receptors, further warranting investigation into its therapeutic applications.

Antioxidant Properties

The compound's antioxidant capabilities are of particular interest. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases. Initial findings suggest that derivatives of oxazepane compounds exhibit significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . The structure of this compound may enhance its ability to scavenge free radicals due to steric hindrance provided by the tert-butyl and ethyl groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylateSimilar oxazepane core but one ester groupModerate antioxidant activity
1,4-Oxazepine derivativesVarying substituents on the oxazepine ringDiverse biological activities including anti-inflammatory and anticancer properties

The presence of two ester groups in this compound enhances its reactivity and potential for diverse applications in medicinal chemistry.

Case Study: Interaction Studies

A study focused on the interaction of 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane with neurotransmitter receptors demonstrated promising results. The compound showed binding affinity similar to known psychoactive agents, suggesting potential applications in treating neurological disorders. Further research is required to elucidate the specific pathways affected by this compound.

Research on Antioxidant Activity

Research evaluating the antioxidant properties of related oxazepane compounds highlighted their effectiveness in reducing oxidative stress markers in vitro. Compounds similar to 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane were shown to inhibit lipid peroxidation significantly . These findings support the hypothesis that this compound could be beneficial in preventing oxidative damage in biological systems.

Properties

IUPAC Name

4-O-tert-butyl 5-O-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMCVFCPWKMQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 2
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 3
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 6
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.